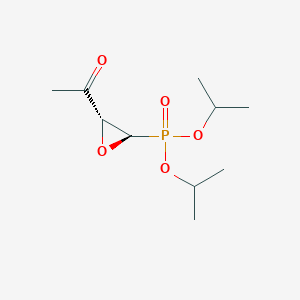

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate

Description

Properties

Molecular Formula |

C10H19O5P |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

1-[(2R,3R)-3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |

InChI |

InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3/t9-,10-/m1/s1 |

InChI Key |

XNSASXFQYQSLRP-NXEZZACHSA-N |

Isomeric SMILES |

CC(C)OP(=O)([C@@H]1[C@H](O1)C(=O)C)OC(C)C |

Canonical SMILES |

CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the phosphonate group under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Diols.

Substitution: Phosphonate esters and amides.

Scientific Research Applications

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme mechanisms and as a potential inhibitor.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate involves its interaction with molecular targets through its reactive oxirane ring and phosphonate group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate with structurally or functionally related phosphonate esters, focusing on substituent effects, biological activity, and synthetic utility.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Analysis

Substituent Effects on Reactivity and Binding The acetyl-oxiranyl group in the target compound introduces both steric bulk and electrophilic reactivity due to the strained epoxide ring. This contrasts with diisopropyl methyl phosphonate (), which lacks an epoxide but mimics sarin’s phosphonate core. The methyl group in the latter facilitates binding to phosphotriesterase, while the acetyl-oxiranyl group may alter enzyme interactions or hydrolysis rates . Compound 7f () demonstrates that aryl substituents (e.g., 2-fluorophenyl) enhance antiviral activity compared to alkyl groups.

Biological Activity

- Diisopropyl methyl phosphonate serves as a sarin analog but lacks the fluorine leaving group, reducing toxicity . The target compound’s epoxide moiety may confer distinct reactivity, enabling covalent binding to nucleophiles (e.g., enzyme active sites).

- Compound 8a-8d () highlights the utility of phosphonate esters in synthesizing nucleoside analogs with antiviral properties. The acetyl-oxiranyl group in the target compound could act as a precursor for similar derivatives .

Synthetic Utility

- Tetraisopropyl Fluoromethylenediphosphonate () exemplifies fluorinated phosphonates used in specialty applications. The target compound’s epoxide could enable further functionalization (e.g., ring-opening reactions) for drug discovery .

Biological Activity

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is a phosphonate compound notable for its unique oxirane (epoxide) structure combined with an acetyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is CHOP, with a molecular weight of approximately 250.23 g/mol. The presence of the diisopropyl group enhances its lipophilicity, which may improve its solubility in organic solvents and biological membranes, potentially influencing its biological activity.

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, phosphonate prodrugs have been shown to enhance the bioavailability and efficacy of various anticancer agents. In vitro assays demonstrated that phosphonates can increase cell permeability and exhibit cytotoxic effects against several cancer cell lines, including glioblastoma and lung cancer .

Table 1: IC50 Values for Selected Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| CCF-STTG1 | 10.0 ± 0.0031 |

| T98G | 11.5 ± 0.0013 |

| H1299 | 52.4 ± 0.0037 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic potential for compounds similar to this compound in cancer treatment .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the oxirane structure may play a crucial role in its reactivity and interaction with biological macromolecules. The epoxide group can undergo nucleophilic attack by cellular nucleophiles, potentially leading to the modification of proteins or nucleic acids, which could disrupt cellular functions and induce apoptosis in cancer cells .

Study on Anticancer Properties

In a study examining the antitumor effects of phosphonates, this compound was tested alongside other phosphonates in various cancer models. The results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The study highlighted the importance of structural modifications in enhancing the biological activity of phosphonates .

Applications in Drug Design

This compound serves as a versatile intermediate in organic synthesis and drug development. Its ability to act as a prodrug allows for improved pharmacokinetic properties when used in therapeutic formulations. Research indicates that prodrugs based on phosphonates can achieve higher oral bioavailability and enhanced activity against pathogens, including those responsible for tuberculosis and malaria .

Q & A

Q. What are the standard synthetic routes for Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate?

Methodological Answer: The compound is typically synthesized via:

- Transesterification: Alkaline hydrolysis of dimethyl phosphonates followed by esterification with diisopropyl groups using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under Steglich conditions .

- Cross-Coupling Reactions: Pd(OAc)₂/CataCXium A catalytic systems enable coupling of benzyl diisopropyl phosphonates with aryl bromides, achieving yields >80% .

- Epoxidation: Reaction of allyl acetyl precursors with oxidizing agents (e.g., m-CPBA) to form the oxirane ring, followed by phosphonate group introduction .

Key Considerations:

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve stereochemistry of the oxirane ring and phosphonate group orientation (e.g., Acta Crystallographica data) .

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.12) .

Data Contradictions:

- Discrepancies in melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) for validation .

Q. What are the key stability considerations during storage?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the phosphonate ester .

- Light Sensitivity: Use amber glass vials to avoid photodegradation of the acetyl-oxirane moiety .

- Decomposition Products: Monitor for phosphoric acid (via pH testing) or acetylated byproducts (GC-MS) .

Advanced Research Questions

Q. How to address low yields in cross-coupling reactions involving this phosphonate?

Methodological Answer:

- Catalytic System Optimization:

- Solvent Screening: Switch from THF to toluene for improved solubility of diisopropyl phosphonates .

Case Study:

Q. What analytical techniques are most effective for detecting trace impurities?

Methodological Answer:

- Quartz Laser Photo-Acoustic Sensing (QPAS): Detects sub-ppb levels of phosphonate degradation products (e.g., methylphosphonates) within 45 seconds .

- Thermogravimetric Analysis (TGA): Identifies volatile impurities (e.g., residual DIC) during heating ramps (10°C/min) .

- HPLC-MS: Quantifies hydrolyzed byproducts (e.g., 3-acetyl-2-oxiranylphosphonic acid) with a C18 column and 0.1% formic acid mobile phase .

Q. How does the stereochemistry of the oxirane ring affect reactivity in nucleophilic additions?

Methodological Answer:

- Trans vs. Cis Epoxides:

- Experimental Validation:

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.